Cas no 1483673-86-4 (5,7-Difluoroquinolin-3-ol)

5,7-Difluoroquinolin-3-ol is a fluorinated quinoline derivative with notable applications in pharmaceutical and agrochemical research. Its structural features, including the difluoro substitution at the 5 and 7 positions and the hydroxyl group at the 3 position, contribute to its utility as a versatile intermediate in synthetic chemistry. The electron-withdrawing fluorine atoms enhance its reactivity, making it valuable for constructing complex heterocyclic frameworks. This compound exhibits potential in the development of bioactive molecules due to its ability to modulate physicochemical properties such as lipophilicity and metabolic stability. Its high purity and well-defined structure ensure reproducibility in research applications.
5,7-Difluoroquinolin-3-ol structure
5,7-Difluoroquinolin-3-ol structure
商品名:5,7-Difluoroquinolin-3-ol
CAS番号:1483673-86-4
MF:C9H5F2NO
メガワット:181.138909101486
CID:5141320
PubChem ID:65711601

5,7-Difluoroquinolin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-Quinolinol, 5,7-difluoro-
    • SY339283
    • AKOS015051338
    • MFCD21291433
    • E83343
    • 1483673-86-4
    • 5,7-difluoroquinolin-3-ol
    • EN300-625011
    • 5,7-Difluoroquinolin-3-ol
    • インチ: 1S/C9H5F2NO/c10-5-1-8(11)7-3-6(13)4-12-9(7)2-5/h1-4,13H
    • InChIKey: INEJYQSSWQTPCO-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=C(F)C=C(F)C=2)C=C(O)C=1

計算された属性

  • せいみつぶんしりょう: 181.03392011g/mol
  • どういたいしつりょう: 181.03392011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

5,7-Difluoroquinolin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-625011-1.0g
5,7-difluoroquinolin-3-ol
1483673-86-4
1g
$0.0 2023-06-07
1PlusChem
1P01BJXO-100mg
5,7-DIFLUOROQUINOLIN-3-OL
1483673-86-4 95%
100mg
$203.00 2024-06-20
1PlusChem
1P01BJXO-250mg
5,7-DIFLUOROQUINOLIN-3-OL
1483673-86-4 95%
250mg
$330.00 2024-06-20
1PlusChem
1P01BJXO-1g
5,7-DIFLUOROQUINOLIN-3-OL
1483673-86-4 95%
1g
$909.00 2023-12-21

5,7-Difluoroquinolin-3-ol 関連文献

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5,7-Difluoroquinolin-3-olに関する追加情報

5,7-Difluoroquinolin-3-ol: A Comprehensive Overview

The compound 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-4) is a fluorinated quinoline derivative that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in drug discovery. The presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring introduces unique electronic and steric properties, making 5,7-Difluoroquinolin-3-ol a promising candidate for various research and development activities.

Recent studies have highlighted the potential of 5,7-Difluoroquinolin-3-ol as a lead compound in the development of novel therapeutic agents. Researchers have explored its anti-inflammatory, antioxidant, and antimicrobial properties, which are attributed to its ability to modulate key cellular pathways and interact with specific protein targets. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that 5,7-Difluoroquinolin-3-ol exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis.

The synthesis of 5,7-Difluoroquinolin-3-ol involves a multi-step process that typically includes fluorination reactions and oxidation steps to introduce the hydroxyl group at the 3-position of the quinoline ring. Chemists have optimized these reactions to achieve high yields and purity levels, ensuring that the compound is suitable for both research and industrial applications. The use of advanced catalytic systems and green chemistry principles has further enhanced the efficiency and sustainability of its production.

In terms of structural characterization, 5,7-Difluoroquinolin-3-ol has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided detailed insights into its molecular geometry and intermolecular interactions, which are critical for understanding its pharmacokinetic properties and bioavailability. The compound's solubility in various solvents has also been evaluated, revealing its suitability for formulation into different drug delivery systems.

One of the most exciting developments involving 5,7-Difluoroquinolin-3-ol is its application in targeted drug delivery systems. Researchers have conjugated this compound with nanoparticles and polymer-based carriers to enhance its stability and specificity in delivering therapeutic agents to diseased tissues. This approach has shown promise in preclinical models of cancer and neurodegenerative diseases, where precise targeting is essential for maximizing therapeutic efficacy while minimizing side effects.

Moreover, computational studies using molecular docking and machine learning algorithms have been employed to predict the binding affinity of 5,7-Difluoroquinolin-3-ol to various drug targets. These studies have identified several potential protein interactions that could be exploited for developing novel therapies. For example, simulations suggest that 5,7-Difluoroquinolin-3-ol may inhibit key enzymes involved in metabolic disorders such as diabetes mellitus.

In conclusion, 5,7-Difluoroquinolin-3-ol (CAS No. 1483673-86-) represents a versatile platform for exploring new avenues in drug discovery and chemical synthesis. Its unique chemical properties, coupled with recent advances in synthetic methodologies and computational modeling techniques, position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.

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